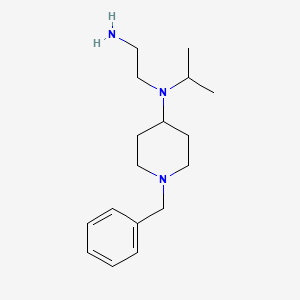

N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine

Description

N1-(1-Benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine (molecular formula: C17H29N3, molecular weight: ~275–287 g/mol) is an aliphatic diamine derivative featuring a benzyl-substituted piperidine ring and an isopropyl group. This compound is of interest in medicinal chemistry and materials science, particularly for applications in enzyme inhibition, antimicrobial activity, and metal coordination chemistry .

Properties

IUPAC Name |

N'-(1-benzylpiperidin-4-yl)-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3/c1-15(2)20(13-10-18)17-8-11-19(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUFKOYJFGPORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

Reductive amination with isopropylamine forms 1-benzyl-4-(isopropylamino)piperidine . Using Raney nickel (Ra-Ni) as a catalyst under hydrogen gas (1–3 atm) achieves yields of 85–92%. This method avoids harsh conditions, making it suitable for large-scale production.

Stepwise Synthetic Routes

Two-Step Alkylation Protocol

This route prioritizes simplicity and scalability:

Reductive Amination Followed by Alkylation

A hybrid approach enhances regioselectivity:

-

Reductive Amination :

-

Ethylenediamine Attachment :

Optimization Strategies

Catalytic System Tuning

Temperature and Time Considerations

-

Lower temperatures (25–40°C) during alkylation minimize decomposition.

-

Extended reaction times (>10 hours) are critical for complete conversion in sterically hindered steps.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation

Steric Hindrance

The isopropyl group impedes nucleophilic attacks, necessitating:

Byproduct Formation

-

N,N-Dialkylation : Controlled stoichiometry (1:1 amine:alkylating agent) reduces di-substituted byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Two-Step Alkylation | Simple, scalable | Moderate purity | 78% |

| Reductive Amination | High regioselectivity | Requires hydrogenation setup | 89% |

| Hybrid Approach | Balanced efficiency | Multi-step purification | 72% |

Industrial Scalability

The reductive amination route (Method 2.2) is preferred for large-scale synthesis due to:

Chemical Reactions Analysis

Types of Reactions

N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Pharmacological Studies

N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine has been investigated for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysines, playing a crucial role in the regulation of gene expression and cellular signaling. Inhibition of bromodomains can lead to therapeutic effects in diseases such as cancer and inflammation .

Neuropharmacology

The compound's piperidine structure suggests potential applications in neuropharmacology. Research indicates that derivatives of piperidine can exhibit significant activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes this compound a candidate for studying treatments for neurological disorders such as depression and schizophrenia .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other pharmacologically active molecules. By modifying its structure, researchers can create derivatives with enhanced activity or selectivity against specific biological targets. This synthetic versatility is valuable in the development of new therapeutics .

Case Study 1: Bromodomain Inhibition

A study published in a patent document outlines the use of compounds similar to this compound for inhibiting bromodomain-containing proteins. The research demonstrated that these compounds could effectively disrupt protein-protein interactions critical for cancer cell proliferation .

Case Study 2: Dopaminergic Activity

In another study focusing on piperidine derivatives, researchers found that modifications to the benzylpiperidine moiety enhanced binding affinity to dopamine receptors. This study suggests that this compound could be further explored for its potential to modulate dopaminergic activity, which is pivotal in treating conditions like Parkinson's disease and other movement disorders .

Mechanism of Action

The mechanism of action of N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways within the body. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Piperidine vs.

- Substituent Effects : The isopropyl group in the target compound introduces steric hindrance, which may reduce binding entropy compared to the cyclopropyl analog .

- Lipophilicity : The benzyl group in the target compound increases hydrophobicity relative to DETA, improving membrane permeability but reducing water solubility .

Electronic and Reactivity Profiles

- DFT Studies: Aliphatic amines like DETA and TETA exhibit strong electron-donating capabilities due to multiple -NH- groups, correlating with corrosion inhibition efficiency .

- Metal Coordination: The compound’s diamine backbone allows chelation of transition metals (e.g., copper), similar to ligands derived from N1-[2-(2-aminoethylimino)propylidene]ethane-1,2-diamine . However, steric hindrance from the isopropyl group could limit coordination sites compared to less bulky analogs.

Biological Activity

N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interaction with various receptors, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a benzylpiperidine derivative, characterized by the following structural formula:

- Chemical Formula: C₁₈H₂₃N₃

- Molecular Weight: 297.39 g/mol

- CAS Number: 1353947-27-9

The structural characteristics of this compound allow it to interact with various biological targets, particularly in the central nervous system.

Receptor Affinity

Research indicates that this compound exhibits notable affinity for sigma receptors. The sigma receptors, specifically sigma1 and sigma2, are implicated in various neurological processes and have been investigated for their roles in pain modulation and neuroprotection.

Table 1: Affinity for Sigma Receptors

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |

|---|---|---|

| This compound | TBD | TBD |

Note: Specific Ki values for this compound may require further experimental data.

In a study evaluating derivatives of similar piperidine structures, compounds showed high affinity for sigma1 receptors (Ki values as low as 3.90 nM) while demonstrating lower affinity for sigma2 receptors. This pattern suggests that modifications to the piperidine structure can enhance receptor selectivity and binding efficiency .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through computational models. The compound demonstrates favorable properties for human intestinal absorption and blood-brain barrier penetration:

- Human Intestinal Absorption: High probability (0.9966)

- Blood-Brain Barrier Penetration: High probability (0.9953)

These properties suggest that the compound could be effective in central nervous system-targeting therapies .

Therapeutic Potential

Given its receptor affinity and pharmacokinetic properties, this compound is being explored for its potential use in treating conditions such as:

- Neuropathic Pain: Due to its action on sigma receptors which are involved in pain pathways.

- Neurodegenerative Disorders: Potential neuroprotective effects warrant further investigation.

Case Studies and Experimental Findings

In recent studies involving related compounds, researchers synthesized various derivatives and evaluated their biological activity. One study highlighted the synthesis of a series of benzylpiperidine derivatives that were tested for their sigma receptor affinity using quantitative structure–activity relationship (QSAR) analysis. The findings suggested that specific substitutions on the aromatic ring could significantly enhance receptor selectivity .

Q & A

Q. What are the recommended safety protocols for handling N1-(1-benzylpiperidin-4-yl)-N1-isopropylethane-1,2-diamine in laboratory settings?

- Methodological Answer : Handling requires adherence to strict safety protocols. Use respiratory protection (e.g., P95 or EU-standard ABEK-P2 respirators) and ensure proper ventilation to avoid inhalation. Avoid drainage contamination and use chemical-resistant gloves and lab coats. Store in a cool, dry environment (-20°C recommended for stability) and review Safety Data Sheets (SDS) for hazard-specific guidance . Note that acute toxicity and carcinogenicity data are incomplete, so treat the compound as hazardous until further studies confirm safety profiles .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how is the product characterized?

- Methodological Answer : A two-step synthesis is typical: (1) alkylation of a piperidine derivative with benzyl halides, followed by (2) nucleophilic substitution with isopropylamine. Purification via column chromatography yields the diamine. Characterization involves ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl and isopropyl groups) and mass spectrometry (HRMS) to verify molecular weight. For example, analogous diamines were synthesized using similar steps and validated via NMR (δ 1.0–1.2 ppm for isopropyl CH₃, δ 3.5–4.0 ppm for piperidinyl CH₂) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidinyl CH₂ at δ 2.5–3.0 ppm) and confirms stereochemistry .

- IR/Raman Spectroscopy : Detects functional groups (e.g., NH stretches at ~3300 cm⁻¹, C-N vibrations at 1200–1350 cm⁻¹). Group frequency charts for amines and piperidine derivatives guide assignments .

- UV-Vis Spectroscopy : λmax ~255 nm (for conjugated systems) can indicate π→π* transitions in aromatic moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using SHELX programs?

- Methodological Answer : Contradictions often arise from twinning, disorder, or poor data resolution. Use SHELXL for refinement, applying restraints for flexible groups (e.g., isopropyl or benzyl moieties). Validate with R-factor convergence tests and cross-check hydrogen bonding networks. For high-resolution data, employ SHELXE for experimental phasing. If twinning is suspected, use the TWIN/BASF commands in SHELXL to model twin domains .

Q. What methodological considerations are critical when designing transition metal complexes with this compound as a ligand, and how can coordination modes be validated?

- Methodological Answer :

- Ligand Design : The diamine’s tertiary nitrogen and piperidinyl group favor chelation. Optimize pH to deprotonate the amine for metal binding (e.g., Cu²⁺ or Co³⁺).

- Validation : Use X-ray crystallography to determine coordination geometry (octahedral vs. square planar). Electron Paramagnetic Resonance (EPR) or Magnetic Susceptibility can confirm oxidation states. For analogous ligands, IR shifts in NH/CN stretches (e.g., Δν ~50 cm⁻¹) indicate metal-ligand binding .

Q. How should potential impurities in this compound be identified and quantified, particularly in pharmacological studies?

- Methodological Answer :

- Chromatographic Methods : Use HPLC with a C18 column and mobile phase (e.g., methanol/sodium acetate buffer, pH 4.6) for impurity separation. Compare retention times with reference standards (e.g., despropionyl analogs) .

- Mass Spectrometry : LC-HRMS identifies impurities via exact mass (e.g., m/z deviations >5 ppm). For example, oxidation products may show [M+H]+ peaks at +16 Da .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitor impurity formation over time. Quantify using calibration curves with ≤5% RSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.